molecular formula C11H10N2O2 B7457134 N-methyl-2-oxo-1H-quinoline-3-carboxamide

N-methyl-2-oxo-1H-quinoline-3-carboxamide

Cat. No. B7457134
M. Wt: 202.21 g/mol
InChI Key: WDKYOMIXOFUVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-oxo-1H-quinoline-3-carboxamide, also known as MQCA, is a synthetic compound that belongs to the quinoline family. MQCA has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In

Mechanism of Action

The mechanism of action of N-methyl-2-oxo-1H-quinoline-3-carboxamide is not fully understood. However, it has been suggested that N-methyl-2-oxo-1H-quinoline-3-carboxamide may exert its biological activities by binding to specific targets, such as enzymes or receptors, and modulating their activity. N-methyl-2-oxo-1H-quinoline-3-carboxamide has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, by binding to their active sites and interfering with their catalytic activity.
Biochemical and Physiological Effects:
N-methyl-2-oxo-1H-quinoline-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been found to exhibit antimicrobial and antiviral activities, which may be useful in the development of new antibiotics and antiviral agents. Additionally, N-methyl-2-oxo-1H-quinoline-3-carboxamide has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-methyl-2-oxo-1H-quinoline-3-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, N-methyl-2-oxo-1H-quinoline-3-carboxamide has been found to exhibit various biological activities, which may make it a useful tool in drug discovery and medicinal chemistry. However, one of the limitations of using N-methyl-2-oxo-1H-quinoline-3-carboxamide in lab experiments is its low yield, which may make it difficult to obtain large quantities of the compound for further studies.

Future Directions

There are several future directions for the study of N-methyl-2-oxo-1H-quinoline-3-carboxamide. One possible direction is the development of new synthetic methods for the production of N-methyl-2-oxo-1H-quinoline-3-carboxamide with higher yields. Another direction is the investigation of the structure-activity relationship of N-methyl-2-oxo-1H-quinoline-3-carboxamide, which may help to identify more potent analogs with improved biological activities. Additionally, the potential applications of N-methyl-2-oxo-1H-quinoline-3-carboxamide in material science, such as the development of new sensors or catalysts, may also be explored.

Synthesis Methods

N-methyl-2-oxo-1H-quinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzamide with methyl pyruvate, followed by cyclization and N-methylation. Another method involves the reaction of 2-aminobenzamide with ethyl oxalyl chloride, followed by cyclization and N-methylation. The yield of N-methyl-2-oxo-1H-quinoline-3-carboxamide using these methods is typically around 50-70%.

Scientific Research Applications

N-methyl-2-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including anticancer, antimicrobial, and antiviral properties. N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes.

properties

IUPAC Name

N-methyl-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-12-10(14)8-6-7-4-2-3-5-9(7)13-11(8)15/h2-6H,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKYOMIXOFUVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-oxo-1H-quinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.